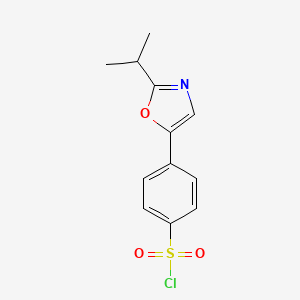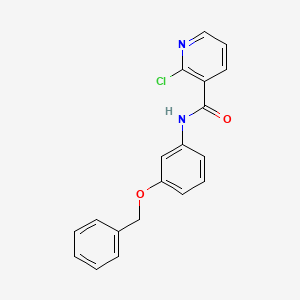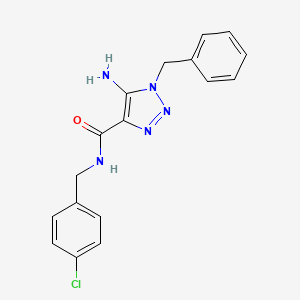
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride, also known as IOBC, is a chemical compound that has gained attention in the fields of chemistry, pharmacology, and material science1. It has a molecular formula of C12H12ClNO3S and a molecular weight of 285.741.
Synthesis Analysis
The synthesis of 4-Isopropylbenzenesulfonyl chloride, a similar compound, can be achieved from isopropylbenzene via chlorosulfonation2. However, specific synthesis methods for 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride are not readily available in the retrieved sources.
Molecular Structure Analysis
The molecular structure of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride consists of a benzene ring attached to a sulfonyl chloride group and an isopropyloxazol group1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not provided in the retrieved sources.
Chemical Reactions Analysis
Specific chemical reactions involving 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride are not mentioned in the retrieved sources. However, sulfonyl chlorides in general are known to undergo various reactions, including substitution and addition reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride are not explicitly mentioned in the retrieved sources. However, a similar compound, 4-Isopropylbenzenesulfonyl chloride, is described as a technical grade solid with a refractive index of n20/D 1.5410 (lit.) and a density of 1.220 g/mL at 25 °C (lit.)2.Safety And Hazards
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride is not specifically mentioned in the retrieved sources regarding its safety and hazards. However, benzenesulfonyl chloride, a related compound, is classified as harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life5.
Future Directions
The future directions for the use and study of 4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride are not specified in the retrieved sources. However, given its relevance in the fields of chemistry, pharmacology, and material science1, it is likely that further research will continue to explore its potential applications and properties.
properties
IUPAC Name |
4-(2-propan-2-yl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-8(2)12-14-7-11(17-12)9-3-5-10(6-4-9)18(13,15)16/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAZWBOTHMWMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(O1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyloxazol-5-yl)benzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2384486.png)
![N-(2-methoxyphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2384487.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384488.png)
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2384489.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)acrylamide](/img/structure/B2384491.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2384494.png)

![N-(3-Fluoropropyl)-N-[(2-prop-2-ynoxyphenyl)methyl]prop-2-enamide](/img/structure/B2384496.png)
![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)](/img/structure/B2384507.png)

